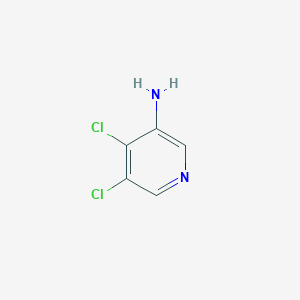

4,5-Dichloropyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLFZJLTKYILPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474406 | |

| Record name | 4,5-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-39-9 | |

| Record name | 4,5-Dichloro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89284-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine: Properties, Synthesis, and Applications in Drug Development

Introduction

In the landscape of pharmaceutical sciences and fine chemical synthesis, 4-Amino-3,5-dichloropyridine (CAS No: 22889-78-7) emerges as a pivotal intermediate, most notably for its indispensable role in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] This guide offers a comprehensive technical overview of 4-Amino-3,5-dichloropyridine, delving into its fundamental basic properties, synthesis, reactivity, and critical applications in drug development. Designed for researchers, scientists, and drug development professionals, this document aims to provide not only procedural knowledge but also the underlying scientific rationale to empower innovation and problem-solving.

Physicochemical Properties

4-Amino-3,5-dichloropyridine is a white to cream-colored crystalline solid.[2][3] Its key physicochemical properties are summarized in the table below. The stability of this compound under moderate heat, as indicated by its melting and boiling points, makes it suitable for a variety of synthetic processes that require thermal stability.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂ | [4] |

| Molecular Weight | 163.00 g/mol | [3] |

| Appearance | White to cream crystals or powder | [2][3] |

| Melting Point | 158-164 °C | [2] |

| Boiling Point | 250.8 °C | [2] |

| Density | 1.497 g/cm³ | [2] |

| Flash Point | 105.5 °C | [2] |

| Solubility | Soluble in hot water and methanol | [4][5] |

| Purity (typical) | ≥98.0% (by HPLC) | [2] |

Synthesis and Purification

The synthesis of 4-Amino-3,5-dichloropyridine is a critical process for ensuring the quality and yield of the final active pharmaceutical ingredient. A common synthetic route involves the chlorination of 4-aminopyridine.

Synthetic Workflow

The following diagram illustrates a representative synthetic workflow for the preparation of 4-Amino-3,5-dichloropyridine from 4-aminopyridine.

Caption: Synthetic workflow for 4-Amino-3,5-dichloropyridine.

Detailed Synthesis Protocol (Illustrative)

This protocol is an illustrative example based on literature procedures.

Materials:

-

4-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Peroxide (H₂O₂) solution

-

A suitable base for neutralization (e.g., Sodium Carbonate)

-

Methanol or deionized water for recrystallization

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-aminopyridine in concentrated hydrochloric acid with stirring. The acidic medium protonates the pyridine nitrogen, making the ring more susceptible to electrophilic substitution.

-

Chlorination: Carefully add hydrogen peroxide solution dropwise to the reaction mixture. The in-situ generation of an electrophilic chlorine species facilitates the dichlorination of the pyridine ring at the 3 and 5 positions.

-

Quenching and Isolation: After the reaction is complete (monitored by a suitable technique like TLC or HPLC), cool the reaction mixture and carefully neutralize it with a base to precipitate the crude product. The choice of base and the final pH are critical to ensure complete precipitation without forming byproducts.

-

Filtration and Washing: Filter the precipitated solid and wash it with cold water to remove any inorganic salts and residual acid.

-

Purification by Recrystallization: The crude 4-Amino-3,5-dichloropyridine can be purified by recrystallization from a suitable solvent like methanol or hot water.[5] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature, allowing for the separation of impurities.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Self-Validation and Causality:

-

Acidic Medium: The use of concentrated HCl not only solubilizes the starting material but also activates the pyridine ring for chlorination.

-

Controlled Addition of H₂O₂: Dropwise addition is essential to control the reaction temperature and prevent runaway reactions or the formation of over-chlorinated byproducts.

-

Neutralization: Careful pH adjustment is necessary to ensure the complete precipitation of the free amine product.

-

Recrystallization: This step is critical for achieving high purity. The slow cooling of the saturated solution allows for the formation of well-defined crystals of the desired product, leaving impurities behind in the mother liquor. Common impurities can include unreacted 4-aminopyridine and other chlorinated pyridine isomers.[5]

Reactivity and Applications in Chemical Synthesis

The chemical reactivity of 4-Amino-3,5-dichloropyridine is primarily governed by the amino group and the two chlorine atoms on the pyridine ring. The electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic substitution but makes the chlorine atoms susceptible to nucleophilic substitution, particularly in palladium-catalyzed cross-coupling reactions.

Key Reactions:

-

N-Functionalization: The amino group can be acylated, alkylated, or used as a nucleophile in various condensation reactions. This is the key reaction in the synthesis of Roflumilast, where it forms an amide bond.

-

Suzuki-Miyaura Cross-Coupling: The chlorine atoms can be substituted with various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions.[6][7] This allows for the synthesis of a wide range of derivatives with potential biological activities. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions.[8][9]

Role in Drug Development: The Synthesis of Roflumilast

The most significant application of 4-Amino-3,5-dichloropyridine in drug development is as a key starting material for the synthesis of Roflumilast.[1][2] Roflumilast is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD.

Mechanism of Action of Roflumilast

Roflumilast's therapeutic effect stems from its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) in inflammatory cells by inhibiting its breakdown by PDE4. Elevated cAMP levels lead to the suppression of pro-inflammatory mediators and a reduction in the activity of various inflammatory cells, thereby mitigating the airway inflammation characteristic of COPD.

The following diagram illustrates the signaling pathway of Roflumilast's mechanism of action.

Caption: Signaling pathway of Roflumilast's mechanism of action.

Experimental Protocol: HPLC Analysis of 4-Amino-3,5-dichloropyridine

This protocol provides a general framework for the analysis of 4-Amino-3,5-dichloropyridine purity by High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., sulfuric acid)

-

4-Amino-3,5-dichloropyridine reference standard

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 45% acetonitrile in 0.05% sulfuric acid in water). The exact composition may need to be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 200 nm

-

Injection Volume: 1 µL

-

Column Temperature: Ambient

Procedure:

-

Standard Preparation: Prepare a stock solution of the 4-Amino-3,5-dichloropyridine reference standard in a suitable solvent (e.g., 50:50 acetonitrile/water). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh a sample of the 4-Amino-3,5-dichloropyridine to be analyzed and dissolve it in the same solvent as the standards to a known concentration.

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Data Processing: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 4-Amino-3,5-dichloropyridine in the sample by interpolating its peak area on the calibration curve.

Self-Validation and Causality:

-

Reversed-Phase C18 Column: This is a common choice for the separation of moderately polar compounds like 4-Amino-3,5-dichloropyridine.

-

Mobile Phase Composition: The ratio of acetonitrile to water is adjusted to achieve optimal retention and separation of the analyte from any impurities. The acidic buffer helps to ensure consistent peak shape and retention time by suppressing the ionization of the amino group.

-

UV Detection: The choice of 200 nm is based on the UV absorbance of the pyridine ring.

-

Calibration Curve: This is essential for accurate quantification and ensures the linearity of the detector response over the desired concentration range.

Conclusion

4-Amino-3,5-dichloropyridine is a fundamentally important building block in modern organic synthesis, with its utility prominently demonstrated in the pharmaceutical industry. A thorough understanding of its basic properties, synthesis, and reactivity is paramount for researchers and drug development professionals. This guide has provided a detailed technical overview, emphasizing the scientific principles behind the described protocols, to facilitate the effective and innovative use of this versatile compound.

References

- Vertex AI Search. (n.d.).

- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyridines.

- ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.

- NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-Amino-3,5-dichloropyridine N-oxide.

- Quick Company. (n.d.). Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide.

- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- BenchChem. (2025). Application Notes and Protocols: 4-Amino-3,5-dichloropyridine N-oxide as a Versatile Building Block in Organic Synthesis.

- PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine.

- RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-amino-3-chloropyridine.

- SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

- Vertex AI Search. (n.d.).

- ElectronicsAndBooks. (n.d.). Microwave-assisted synthesis of 4-amino-3,5-dihalopyridines.

- Wikipedia. (n.d.). 4-Aminopyridine.

- BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-3,5-dichloropyridine N-oxide.

- PubMed Central. (n.d.).

- NIH. (n.d.). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes.

- BenchChem. (2025). Application Note: A Robust and Sensitive LC/MS/MS Method for the Quantification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.

- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- Pharmaffiliates. (n.d.). CAS No : 22889-78-7 | Product Name : 4-Amino-3,5-dichloropyridine.

- ResearchGate. (n.d.). (PDF) 4-Amino-3,5-dichloropyridine.

- Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.

- BenchChem. (2025). Application Note: High-Throughput Analysis of 4-Amino-3,5-dichloropyridine in Plasma using LC-MS/MS.

- Thermo Fisher Scientific. (n.d.). 4-Amino-3,5-dichloropyridine, 97%.

- Thermo Fisher Scientific. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

4-Amino-3,5-dichloropyridine CAS number 22889-78-7

An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine (CAS: 22889-78-7)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 4-Amino-3,5-dichloropyridine (CAS No. 22889-78-7), a pivotal halogenated pyridine derivative. This document navigates through its fundamental physicochemical properties, detailed synthesis methodologies, characteristic reactivity, and significant applications, with a particular focus on its role as a key building block in the pharmaceutical and agrochemical industries. The guide is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols but also the underlying chemical principles that govern its synthesis and reactivity. Through a synthesis of literature-derived data and practical insights, this whitepaper aims to serve as an authoritative resource for professionals leveraging this versatile intermediate in their research and development endeavors.

Introduction and Molecular Overview

4-Amino-3,5-dichloropyridine, also known by synonyms such as 3,5-dichloro-4-pyridinamine, is a specialized chemical intermediate that has garnered significant attention for its role in the synthesis of complex organic molecules.[1] Its structure, featuring a pyridine core substituted with an amino group at the 4-position and chlorine atoms at the 3- and 5-positions, provides a unique combination of reactive sites. This strategic arrangement of functional groups makes it an exceptionally valuable precursor for a wide range of compounds, most notably as an indispensable intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the management of Chronic Obstructive Pulmonary Disease (COPD).[2][3] Beyond this primary application, its structural motifs are leveraged in the development of novel antiviral, antibacterial, and agrochemical agents.[3]

Caption: General workflow for the synthesis of 4-Amino-3,5-dichloropyridine.

Detailed Experimental Protocol: Dichlorination of 4-Aminopyridine

This protocol is based on established procedures for the halogenation of aminopyridines. [4]

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, charge a solution of 4-aminopyridine in concentrated hydrochloric acid. Stir the mixture until a clear solution is obtained.

-

Causality: The use of concentrated HCl serves a dual purpose. It protonates the basic pyridine nitrogen, deactivating the ring towards unwanted side reactions like oxidation. This protonation also directs the incoming electrophile (chlorine) to the positions ortho and para to the activating amino group, which are the 3- and 5-positions.

-

-

Chlorination: To the stirred solution, add an aqueous solution of hydrogen peroxide (H₂O₂) dropwise, while carefully maintaining the reaction temperature.

-

Causality: Hydrogen peroxide reacts with hydrochloric acid in situ to generate elemental chlorine (Cl₂), the active chlorinating agent. A controlled, dropwise addition is crucial to manage the exothermicity of the reaction and prevent the formation of byproducts.

-

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mass. Carefully basify the acidic mixture with a suitable base (e.g., sodium hydroxide solution) until the pH is alkaline.

-

Causality: Basification deprotonates the product, which is soluble in its protonated (salt) form in the acidic medium. The neutral 4-Amino-3,5-dichloropyridine is insoluble in water and precipitates out of the solution.

-

-

Purification: The resulting precipitate is collected by filtration, washed with chilled water to remove residual salts, and dried under vacuum to yield the final product. [4]Further purification, if necessary, can be achieved by recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-Amino-3,5-dichloropyridine stems from the distinct reactivity of its functional groups. [3][5]

Reaction Scheme: Key Transformations

Caption: Major reaction pathways for 4-Amino-3,5-dichloropyridine.

-

N-Oxidation of the Pyridine Ring: The pyridine nitrogen can be readily oxidized to form 4-Amino-3,5-dichloropyridine N-oxide, another crucial intermediate. [4]This is typically achieved using an oxidizing agent like hydrogen peroxide in glacial acetic acid. The N-oxide intermediate is used in the synthesis of various pharmaceutical compounds, including as a known impurity in the production of Roflumilast. [6][7]

-

Reactions at the Amino Group: The primary amino group is nucleophilic and can undergo a variety of standard transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups at the 4-position. [5]

-

Nucleophilic Aromatic Substitution (SₙAr) of Chlorine Atoms: The chlorine atoms are susceptible to displacement by strong nucleophiles. More importantly, they serve as excellent handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). [5]This reactivity is the cornerstone of its utility as a building block, enabling the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Core Applications in Drug Discovery and Agrochemicals

The unique structural and reactive properties of 4-Amino-3,5-dichloropyridine make it a high-value intermediate in several industrial sectors.

Keystone Intermediate in Roflumilast Synthesis

The most prominent application of 4-Amino-3,5-dichloropyridine is its role as a key starting material for the synthesis of Roflumilast. [1][2]The dichloropyridine moiety forms a central part of the final drug's structure. The synthesis relies on the precise incorporation of this fragment, highlighting the need for high-purity starting material to ensure the efficacy and safety of the final Active Pharmaceutical Ingredient (API). [1]

Scaffold for Novel Therapeutics

The 4-aminopyridine scaffold is a well-established pharmacophore. [8][9][10]Derivatives of 4-Amino-3,5-dichloropyridine have been investigated for a range of biological activities:

-

Antimicrobial and Anti-cancer Activity: The compound serves as a precursor for molecules with potential antimicrobial and anti-cancer properties. [11][12]* Antiviral and Antibacterial Agents: It is instrumental in the creation of potent antiviral and antibacterial compounds. [3]* CNS and Inflammatory Diseases: Derivatives are employed in the development of drugs targeting various biological inflammatory diseases and central nervous system disorders. [11][12]

Intermediate in Agrochemicals

Beyond pharmaceuticals, 4-Amino-3,5-dichloropyridine is a valuable building block in the agrochemical industry. It is used in the development of advanced herbicides and fungicides, contributing to improved crop protection and pest management strategies. [3][13]

Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure and intermolecular interactions of 4-Amino-3,5-dichloropyridine in the solid state. [11][12][14]

-

Molecular Packing: In the crystal lattice, molecules are assembled through strong N—H⋯N hydrogen bonds, where the amino group of one molecule interacts with the pyridine nitrogen of an adjacent molecule. This forms supramolecular chains. [11][14]* Intermolecular Forces: These chains are further interconnected and stabilized by other interactions, including offset π–π stacking between the pyridine rings and halogen–π interactions. [11][14]Hirshfeld surface analysis reveals that Cl⋯H contacts contribute significantly (around 40.1%) to the overall crystal packing. [11] Understanding these supramolecular arrangements is crucial as they influence the material's physical properties, such as melting point, solubility, and stability.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-3,5-dichloropyridine. The information below is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS). [15][16][17]

Table 2: Summary of Hazard Information

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [15] |

| Skin Irritation | Causes skin irritation. [15] |

| Eye Irritation | Causes serious eye irritation. [15] |

| Respiratory Irritation | May cause respiratory irritation. [15] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [15][17]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. [16]

Conclusion

4-Amino-3,5-dichloropyridine (CAS: 22889-78-7) is more than a simple chemical intermediate; it is a versatile and powerful building block that enables significant innovation in medicinal chemistry and agrochemical science. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity profile provide chemists with a reliable tool for constructing complex molecular targets. From its critical role in the production of the COPD drug Roflumilast to its use as a scaffold for new therapeutic and crop protection agents, the importance of this compound is firmly established. Continued exploration of its reactivity will undoubtedly unlock further potential, solidifying its place as a key component in the synthetic chemist's toolbox.

References

- Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. (n.d.). Google Cloud.

- The Chemical Significance of 4-Amino-3,5-dichloropyridine in Pharmaceutical Development. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD..

- The Critical Role of 4-Amino-3,5-Dichloropyridine in Modern Synthesis. (n.d.). Millennium Specialty Chemicals.

-

Anantheeswary, T., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData. Retrieved January 6, 2026, from [Link]

- Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. (n.d.). Quick Company.

- Safety Data Sheet - 4-Amino-3,5-dichloropyridine. (n.d.). Biosynth.

- 4-Amino-3,5-dichloropyridine. (n.d.). Chem-Impex.

- 4-Amino-3,5-dichloropyridine. (2024, November 18). IUCrData.

- 4-Amino-3,5-dichloropyridine. (2024, November 18). IUCr Journals.

-

4-Amino-3,5-dichloropyridine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- SAFETY DATA SHEET - 4-Amino-3,5-dichloropyridine. (2025, September 15). Thermo Fisher Scientific.

- In-Depth Technical Guide to the Spectral Data of 4-Amino-3,5-dichloropyridine N-oxide. (2025). Benchchem.

- Common side reactions in the synthesis of 4-Amino-3,5-dichloropyridine N-oxide. (2025). Benchchem.

- 4-Amino-3,5-dichloropyridine SDS. (n.d.). AstaTech.

- 4-Amino-3,5-dichloropyridine N-oxide synthesis pathway. (2025). Benchchem.

- SAFETY DATA SHEET - 4-Amino-3,5-dichloropyridine. (2024, March 29). Fisher Scientific.

- 4-Amino-3,5-dichloropyridine. (n.d.). Biosynth.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing.

- SAFETY DATA SHEET - 4-Amino-3,5-dichloropyridine. (n.d.). Acros Organics.

- Unlock Potential: Leveraging 4-Amino-3,5-dichloropyridine in Your Synthesis. (2025, October 10). Ningbo Innopharmchem.

- Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 67–74.

- Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. ResearchGate.

-

Miller, R. D., et al. (1980). 4-aminopyridine-a review. PubMed. Retrieved January 6, 2026, from [Link]

- 4-Amino-3,5-dichloropyridine(22889-78-7) MS spectrum. (n.d.). ChemicalBook.

-

Sinha, S. K., & Shrivastava, S. K. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(10), 2984-9. Retrieved January 6, 2026, from [Link]

- Anantheeswary, T., et al. (2024). (PDF) 4-Amino-3,5-dichloropyridine. ResearchGate.

-

Gentile, D., et al. (2021). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. MDPI. Retrieved January 6, 2026, from [Link]

- Technical Support Center: Synthesis of 4-Amino-3,5-dihalopyridine N-oxide. (2025). Benchchem.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar.

- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025, December 6). ResearchGate.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 10. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iucrdata.iucr.org [iucrdata.iucr.org]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Amino-3,5-dichloropyridine

This guide provides a comprehensive technical overview of 4-Amino-3,5-dichloropyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of its molecular structure, spectroscopic profile, synthesis, and its significant role in the development of therapeutic agents.

Introduction: A Versatile Halogenated Pyridine

4-Amino-3,5-dichloropyridine (ADCP) is a specialized chemical compound recognized for its critical role as a building block in complex organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring substituted with an amino group and two chlorine atoms, imparts specific reactivity that is leveraged in the synthesis of a variety of biologically active molecules.[1] This guide will elucidate the fundamental chemical and physical characteristics of ADCP, with a particular focus on its three-dimensional structure and the intermolecular forces that govern its solid state.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Amino-3,5-dichloropyridine is essential for its handling, application in synthesis, and for the development of analytical methods.

| Property | Value | Source(s) |

| CAS Number | 22889-78-7 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.005 g/mol | [1] |

| Appearance | White needle-like crystals | [1] |

| Melting Point | 158-162 °C | [1] |

| Boiling Point | 250.8 °C | [1] |

| Density | 1.497 g/cm³ | [1] |

| Purity (typical) | ≥98.0% (HPLC) | [1] |

Elucidation of the Molecular Structure

The precise arrangement of atoms and the nature of the chemical bonds within 4-Amino-3,5-dichloropyridine are fundamental to its reactivity and its utility as a synthetic intermediate.

Covalent Structure and Hybridization

The core of ADCP is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom in the pyridine ring is sp² hybridized.[2] The molecule is further functionalized with an amino group (-NH₂) at the 4-position and two chlorine atoms (-Cl) at the 3 and 5 positions. The C1—N1—C5 bond angle within the pyridine ring is approximately 116.4°, a deviation from the ideal 120° for sp² hybridization, which can be attributed to the steric and electronic effects of the lone pair of electrons on the nitrogen atom.[2] This structural feature also contributes to the compound's weak basicity.[2]

Solid-State Structure and Intermolecular Interactions

The three-dimensional arrangement of 4-Amino-3,5-dichloropyridine molecules in the solid state has been determined by single-crystal X-ray diffraction.[2] In its crystalline form, ADCP molecules are organized into supramolecular chains through strong N—H···N hydrogen bonds.[2] These chains extend along the b-axis of the crystal lattice.[2]

Further stability is conferred by offset π–π stacking interactions between the pyridine rings of adjacent chains.[2] Halogen–π interactions also play a role in consolidating the crystal packing.[2] A quantitative analysis of the molecular interactions reveals that Cl···H/H···Cl contacts are the most significant, accounting for 40.1% of the close contacts, followed by H···H (15.7%) and N···H/H···N (13.1%) interactions.[2] Energy framework analysis indicates that Coulombic (electrostatic) interactions make a substantial contribution to the total energy and the stability of the crystal packing.[3]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the confirmation of the identity and purity of 4-Amino-3,5-dichloropyridine. While experimental spectra for this specific compound are not widely published, the following sections provide predicted data based on established spectroscopic principles and data from analogous compounds, along with expected fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent protons on the pyridine ring at positions 2 and 6 would appear as a single singlet. The protons of the amino group would also likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show three distinct signals for the pyridine ring carbons and one for the carbon attached to the amino group. The carbons bonded to the chlorine atoms would be significantly downfield due to the deshielding effect of the electronegative chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-3,5-dichloropyridine would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

N-H stretching: Symmetrical and asymmetrical stretching of the amino group, typically in the range of 3300-3500 cm⁻¹.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry of 4-Amino-3,5-dichloropyridine would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. Fragmentation would likely involve the loss of chlorine atoms and potentially the elimination of HCN from the pyridine ring.

Synthesis and Purification Protocols

The reliable synthesis and effective purification of 4-Amino-3,5-dichloropyridine are crucial for its application in pharmaceutical and agrochemical production.

Synthesis of 4-Amino-3,5-dichloropyridine from 4-Aminopyridine

This protocol outlines a common laboratory-scale synthesis of 4-Amino-3,5-dichloropyridine.

Caption: Synthetic pathway for 4-Amino-3,5-dichloropyridine.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-aminopyridine in concentrated hydrochloric acid with stirring in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

Chlorination: Cool the reaction mixture in an ice bath. Slowly add hydrogen peroxide solution dropwise to the stirred solution, maintaining a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully cool the reaction mass and basify it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Isolation: Filter the resulting precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain crude 4-Amino-3,5-dichloropyridine.[4]

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

Caption: Workflow for the recrystallization of 4-Amino-3,5-dichloropyridine.

Protocol:

-

Solvent Selection: Choose a suitable solvent in which 4-Amino-3,5-dichloropyridine has high solubility at elevated temperatures and low solubility at room temperature. Water and methanol are commonly used.[5]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary.[5]

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.[5]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven or desiccator.[5]

Key Applications in Drug Development

The primary application of 4-Amino-3,5-dichloropyridine in the pharmaceutical industry is as a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1]

Synthesis of Roflumilast

Roflumilast is synthesized through the formation of an amide bond between 4-Amino-3,5-dichloropyridine and a substituted benzoic acid derivative.

Caption: Synthesis of Roflumilast from 4-Amino-3,5-dichloropyridine.

Mechanism of Action of Roflumilast

Roflumilast is used in the treatment of chronic obstructive pulmonary disease (COPD).[1] It functions by inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to a reduction in inflammation and relaxation of airway smooth muscle.

Sources

An In-Depth Technical Guide to 4-Amino-3,5-dichloropyridine: From Synthetic Cornerstone to Therapeutic Enablement

Abstract

This technical guide provides a comprehensive analysis of 4-Amino-3,5-dichloropyridine, a pivotal halogenated pyridine derivative. While direct data on a distinct biological mechanism of action for 4-Amino-3,5-dichloropyridine itself is sparse, its profound importance lies in its role as a critical starting material in the synthesis of high-value active pharmaceutical ingredients (APIs). This document elucidates the compound's properties and focuses on its principal application as a key intermediate in the production of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. We will dissect the synthetic pathway to Roflumilast, delve into the intricate mechanism of action of PDE4 inhibition, and provide field-proven, detailed protocols for both the synthesis and the bio-functional assessment of the resulting API. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the utility of 4-Amino-3,5-dichloropyridine in a therapeutic context.

Introduction to 4-Amino-3,5-dichloropyridine: A Profile

4-Amino-3,5-dichloropyridine (ADCP) is a specialized chemical compound, appearing as a white, needle-like crystalline solid.[1] Its chemical structure, featuring a pyridine ring substituted with an amino group and two chlorine atoms, imparts unique reactivity that makes it an invaluable building block in both the pharmaceutical and agrochemical industries.[2][3] While some literature alludes to potential antimicrobial and anti-cancer properties of its derivatives, the primary and well-documented utility of ADCP is as a synthetic intermediate.[4][5] One of its most significant applications is in the synthesis of Roflumilast, a potent anti-inflammatory drug for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][6][7]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthesis.

| Property | Value | Source(s) |

| CAS Number | 22889-78-7 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 160 - 163 °C | [2] |

| Purity | ≥ 98% (GC/HPLC) | [2] |

The Pivotal Role of 4-Amino-3,5-dichloropyridine in Roflumilast Synthesis

The synthesis of Roflumilast, a complex benzamide derivative, relies on the precise and efficient coupling of two key fragments. 4-Amino-3,5-dichloropyridine constitutes the heterocyclic amine portion of the final molecule.[7] The core of the synthesis is a nucleophilic acyl substitution, where the amino group of 4-Amino-3,5-dichloropyridine attacks an activated form of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to form the final amide bond.[1]

Synthetic Workflow: From Intermediate to API

The following diagram outlines the general synthetic pathway. The critical steps involve the activation of the benzoic acid derivative and the deprotonation of the aminopyridine to enhance its nucleophilicity, followed by the coupling reaction.

Caption: General synthesis pathway for Roflumilast.

Detailed Experimental Protocol: Synthesis of Roflumilast

This protocol is a robust method for the laboratory-scale synthesis of Roflumilast, employing potassium tert-butoxide for the formation of the highly nucleophilic aminopyridine anion. This approach is favored for its efficiency and high yield.[1]

Materials:

-

4-Amino-3,5-dichloropyridine (1.0 equivalent)

-

Potassium tert-butoxide (KOtBu) (1.0 equivalent)

-

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (1.0 equivalent)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (10%)

Procedure:

-

Anion Formation:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a reaction vessel with N,N-Dimethylformamide (DMF).

-

Add 4-Amino-3,5-dichloropyridine (1.0 equivalent) to the DMF.

-

With vigorous stirring, add potassium tert-butoxide (1.0 equivalent) portion-wise, ensuring the temperature is maintained between 15-30°C. The formation of a suspension indicates the generation of the potassium salt of the 4-amino-3,5-dichloropyridine anion.

-

-

Condensation:

-

In a separate vessel, dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (1.0 equivalent) in a minimal amount of DMF.

-

Slowly add the acid chloride solution to the suspension of the aminopyridine anion, maintaining vigorous stirring and a temperature between 20-30°C.

-

Monitor the reaction for completion using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Add ethyl acetate to the mixture and transfer to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Roflumilast.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol or ethyl acetate/heptane) to obtain high-purity Roflumilast.[8]

-

Mechanism of Action: The Consequence of Synthesis

While 4-Amino-3,5-dichloropyridine is the starting point, the therapeutic effect is delivered by Roflumilast through the selective inhibition of phosphodiesterase-4 (PDE4).[4]

The PDE4-cAMP Signaling Pathway

Cyclic adenosine monophosphate (cAMP) is a critical second messenger in numerous cell types, including the inflammatory cells implicated in COPD.[2] The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[9] PDE4 is the predominant PDE isoform in inflammatory cells such as neutrophils, eosinophils, macrophages, and T-cells.[10]

By hydrolyzing cAMP to the inactive 5'-AMP, PDE4 terminates the anti-inflammatory signals mediated by cAMP.[8] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the suppression of inflammatory responses.[8][11]

Caption: The PDE4-cAMP signaling pathway and the inhibitory action of Roflumilast.

Roflumilast's Therapeutic Effect

Roflumilast and its active N-oxide metabolite are highly potent and selective inhibitors of the PDE4 enzyme.[4][12] By inhibiting PDE4, Roflumilast prevents the degradation of cAMP, leading to an accumulation of intracellular cAMP within target inflammatory cells.[11] This elevation in cAMP and subsequent PKA activation leads to a broad spectrum of anti-inflammatory effects, including:

-

Suppression of cytokine release: Inhibition of the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-8, IL-17, IL-23), and leukotrienes.[11][13]

-

Reduced cellular infiltration: Decreased recruitment and activation of neutrophils and eosinophils into the lungs.[10][13]

-

Modulation of cellular function: Inhibition of reactive oxygen species (ROS) production and suppression of fibroblast proliferation, which can contribute to airway remodeling.[4]

It is this multifaceted anti-inflammatory action, stemming from the elevation of cAMP, that underpins the therapeutic benefit of Roflumilast in reducing exacerbations in patients with severe COPD.[4][13]

In Vitro Assay for PDE4 Inhibition: A Self-Validating System

To characterize the potency of newly synthesized Roflumilast or other potential PDE4 inhibitors, a robust and reliable in vitro assay is essential. The Fluorescence Polarization (FP) assay is a widely used, homogeneous method suitable for high-throughput screening.

Principle of the Fluorescence Polarization (FP) Assay

The FP assay for PDE4 activity is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. A small, fluorescein-labeled cAMP molecule (cAMP-FAM) tumbles rapidly in solution, resulting in a low fluorescence polarization value. When PDE4 hydrolyzes cAMP-FAM to AMP-FAM, a specific binding agent (e.g., phosphate-binding nanobeads) is added that complexes with the newly freed phosphate group. This forms a large, slow-tumbling complex, leading to a high FP signal. An effective PDE4 inhibitor, like Roflumilast, will prevent the hydrolysis of cAMP-FAM, thus keeping the FP signal low.[2]

Detailed Protocol: PDE4 Inhibition Assay (FP-based)

This protocol provides a self-validating system for determining the IC₅₀ value of a test compound against a specific PDE4 isoform.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B1)

-

PDE Assay Buffer

-

Fluorescein-labeled cAMP (cAMP-FAM)

-

PDE Binding Agent

-

Test compound (e.g., Roflumilast) and positive control (e.g., Rolipram)

-

96-well or 384-well black, low-binding microplates

-

Fluorescence microplate reader capable of measuring FP (e.g., excitation at 470 nm, emission at 528 nm)[13]

Procedure:

-

Reagent Preparation:

-

Prepare a complete PDE Assay Buffer as per the manufacturer's instructions.

-

Create a serial dilution of the test compound (e.g., Roflumilast) and the positive control in the assay buffer. Ensure the final DMSO concentration does not exceed 1%.

-

Dilute the recombinant PDE4 enzyme to the desired working concentration in the assay buffer.

-

Prepare the cAMP-FAM substrate solution in the assay buffer.

-

-

Assay Plate Setup (96-well format):

-

Blank wells: Add 25 µL of assay buffer.

-

Negative Control wells (No enzyme): Add 25 µL of assay buffer with vehicle (e.g., DMSO).

-

Positive Control wells (100% activity): Add 25 µL of assay buffer with vehicle.

-

Inhibitor wells: Add 25 µL of the serially diluted test compound.

-

Add 25 µL of the diluted PDE4 enzyme to the positive control and inhibitor wells.

-

Add 25 µL of assay buffer to the blank and negative control wells.

-

Incubate the plate for 15 minutes at room temperature.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 25 µL of the cAMP-FAM substrate solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Detection:

-

Stop the reaction by adding 100 µL of the diluted PDE Binding Agent to all wells.[13]

-

Incubate for 30 minutes at room temperature with gentle agitation.

-

Read the fluorescence polarization on a compatible microplate reader.

-

-

Data Analysis:

-

Subtract the blank values from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for the Fluorescence Polarization (FP) based PDE4 inhibition assay.

Conclusion

4-Amino-3,5-dichloropyridine stands as a testament to the principle that a molecule's significance is often defined by what it enables. While it may not possess a well-characterized intrinsic mechanism of action, its role as a non-negotiable precursor in the synthesis of the potent PDE4 inhibitor Roflumilast is of profound importance in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its properties, a detailed, actionable protocol for its use in Roflumilast synthesis, and a deep dive into the subsequent mechanism of action that leads to a therapeutic outcome. The inclusion of a robust in vitro assay protocol further equips researchers with the tools to validate the function of the final product, creating a complete and self-validating system from chemical intermediate to biological activity. A thorough understanding of 4-Amino-3,5-dichloropyridine is, therefore, an understanding of a key enabler of modern anti-inflammatory therapy.

References

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Roflumilast Using 4-Amino-3,5-dichloropyridine. Benchchem.

- Cazzola, M., et al. (2009). [Pharmacological profile of roflumilast].

- Houslay, M. D., et al. (2005).

- Pharmacy Freak. (2025). Mechanism of Action of Roflumilast. Pharmacy Freak.

- IUCrData. (2024). 4-Amino-3,5-dichloropyridine.

- R Discovery. (n.d.). What molecular and cellular mechanisms explain the therapeutic action of ROFLUMILAST in DALIRESP?. R Discovery.

- Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual Review of Biochemistry.

- Patsnap Synapse. (2024). What is Roflumilast used for?.

- ResearchGate. (n.d.). PDE4-cAMP-mediated signaling pathways in neuronal cells.

- BPS Bioscience. (n.d.). PDE4B1 Assay Kit. BPS Bioscience.

- Chem-Impex. (n.d.). 4-Amino-3,5-dichloropyridine. Chem-Impex.

- PubChem. (n.d.). Roflumilast.

- Google Patents. (2013). US8536206B2 - Process for the preparation of roflumilast.

- Maurice, D. H., et al. (2014). PDE4-Mediated cAMP Signalling. Naunyn-Schmiedeberg's Archives of Pharmacology.

- PharmaCompass. (n.d.). Roflumilast. PharmaCompass.com.

- MedChemExpress. (n.d.). Roflumilast (APTA-2217). MedChemExpress.

- Cortijo, J., et al. (2009). Roflumilast, a phosphodiesterase 4 inhibitor, alleviates bleomycin-induced lung injury. British Journal of Pharmacology.

- Benchchem. (2025). Application Note: In Vitro PDE4 Inhibition Assay Using (S)-(+)-Rolipram. Benchchem.

- Google Patents. (2017). CN104513196B - The synthetic method of roflumilast.

- R&D Systems. (n.d.). Roflumilast. R&D Systems.

- ChemicalBook. (2025). Roflumilast. ChemicalBook.

- BPS Bioscience. (n.d.). PDE4D3 TR-FRET Assay Kit. BPS Bioscience.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. CN102276522A - Method for preparing roflumilast and intermediate of roflumilast - Google Patents [patents.google.com]

- 6. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 7. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 8. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]

- 9. WO2012147098A2 - Novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide - Google Patents [patents.google.com]

- 10. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. PDE4 inhibitors roflumilast and rolipram augment PGE2 inhibition of TGF-{beta}1-stimulated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine: Synthesis, Reactivity, and Applications

Introduction

In the landscape of fine chemical synthesis, certain molecules emerge as indispensable building blocks, enabling the creation of complex and high-value compounds. 4-Amino-3,5-dichloropyridine (ADCP) is a prominent example of such a molecule. Identified by its CAS number 22889-78-7, this halogenated pyridine derivative is a cornerstone intermediate in the pharmaceutical and agrochemical industries.[1] Its structure, featuring an amino group and two chlorine substituents on a pyridine ring, provides exceptional reactivity for selective functionalization, making it a versatile precursor for a diverse range of organic molecules.[1][2]

This technical guide offers a comprehensive exploration of 4-Amino-3,5-dichloropyridine, intended for researchers, chemists, and professionals in drug development and materials science. We will delve into its physicochemical properties, molecular structure, synthesis protocols, key chemical reactions, and critical applications, with a particular focus on its pivotal role in the production of the COPD therapeutic, Roflumilast.[3][4]

Physicochemical and Structural Characteristics

4-Amino-3,5-dichloropyridine is a stable, crystalline solid under standard conditions. Its physical and chemical attributes are crucial for its integration into multi-step synthetic processes, ensuring predictable reaction kinetics and high yields.[4]

Key Properties

The fundamental properties of ADCP are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| CAS Number | 22889-78-7 | [3][5] |

| Molecular Formula | C₅H₄Cl₂N₂ | [3][5] |

| Molecular Weight | 163.00 g/mol | [3][5] |

| Appearance | White to cream needle-like crystals or powder | [3][4][6] |

| Melting Point | 158-164°C | [3][7][8] |

| Boiling Point | 250.8°C | [3] |

| Density | 1.497 g/cm³ | [3] |

| Flash Point | 105.5°C | [3] |

| Purity (Typical) | ≥98.0% (by HPLC) | [3][4] |

| Synonyms | 3,5-dichloro-4-aminopyridine, 3,5-dichloropyridin-4-amine | [3] |

Molecular and Crystal Structure

The molecular architecture of ADCP is central to its reactivity. The pyridine ring is substituted at the C3 and C5 positions with electron-withdrawing chlorine atoms and at the C4 position with an electron-donating amino group.

Caption: Molecular structure of 4-Amino-3,5-dichloropyridine.

Single-crystal X-ray diffraction studies reveal that ADCP crystallizes with one molecule in the asymmetric unit.[9][10] The crystal packing is stabilized by a network of strong intermolecular forces. Notably, N—H⋯N hydrogen bonds form between the amino group of one molecule and the pyridine ring nitrogen of an adjacent molecule, creating supramolecular chains.[9][10] These chains are further interconnected by offset π–π stacking interactions between the pyridine rings and consolidated by halogen–π interactions.[9][10] Hirshfeld surface analysis quantifies these interactions, showing significant contributions from Cl⋯H/H⋯Cl (40.1%), H⋯H (15.7%), and N⋯H/H⋯N (13.1%) contacts, which collectively ensure the cohesion and stability of the crystal structure.[9][10]

Synthesis and Experimental Protocols

The industrial production of ADCP is critical to meet the demands of the pharmaceutical and agrochemical sectors. While various synthetic routes exist, the most common and economically viable process starts from 4-aminopyridine.

Synthesis from 4-Aminopyridine

This process involves the direct chlorination of 4-aminopyridine. A patented method highlights a straightforward procedure that avoids multi-step processes involving protection and deprotection of functional groups, thereby improving yield and economic feasibility.[7]

Caption: Workflow for the synthesis of ADCP from 4-aminopyridine.

Experimental Protocol: Chlorination of 4-Aminopyridine

This protocol is adapted from methodologies described in the patent literature.[7] It represents a self-validating system where reaction completion and product purity are critical checkpoints.

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, prepare a solution of 4-aminopyridine in concentrated hydrochloric acid. Stir the mixture until dissolution is complete.

-

Chlorination: While maintaining the temperature of the reaction mass, add a hydrogen peroxide solution dropwise via the dropping funnel. The causality of this step is the in-situ generation of an electrophilic chlorine species which selectively chlorinates the positions ortho to the activating amino group.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mass. Carefully basify the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

-

Purification: Filter the resulting precipitate, wash with water to remove inorganic salts, and dry under vacuum to yield 4-amino-3,5-dichloropyridine.[7] The melting point of the product should be in the range of 162-164°C.[7]

Chemical Reactivity and Derivatization

The unique arrangement of functional groups in ADCP provides multiple avenues for chemical modification, making it a highly versatile intermediate.[2]

N-Oxidation

A key reaction of ADCP is the oxidation of the pyridine ring nitrogen to form 4-Amino-3,5-dichloropyridine N-oxide . This derivative is an important impurity of Roflumilast and its synthesis is well-documented.[11][12]

Caption: N-Oxidation of 4-Amino-3,5-dichloropyridine.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide

This protocol is based on established procedures for the N-oxidation of pyridine derivatives.[7]

-

Charge Reactor: In a flask fitted with a mechanical stirrer, charge glacial acetic acid at ambient temperature.

-

Add Substrate: Add 4-Amino-3,5-dichloropyridine with stirring.

-

Add Oxidant: Add aqueous hydrogen peroxide (typically 27.5-35% purity) to the mixture. The concentration of H₂O₂ in the reaction mass is a critical parameter, ideally maintained between 4-20% (w/w).[13]

-

Reaction Conditions: Heat the reaction mixture to 60-65°C and maintain this temperature for approximately 18 hours.[13] The extended reaction time and elevated temperature are necessary because the electron-withdrawing chlorine atoms decrease the nucleophilicity of the pyridine nitrogen, making it less reactive towards oxidation.[13]

-

Work-up: Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a caustic solution (e.g., 10% NaOH).

-

Isolation: Filter the resulting precipitate and wash to obtain the crude N-oxide product. Further purification can be achieved by recrystallization from a suitable solvent like methanol.[13]

Other Key Reactions

-

Amino Group Derivatization: The primary amino group is a handle for a wide array of transformations, including acylation, alkylation, and diazotization.[2]

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms are susceptible to displacement by strong nucleophiles, allowing for the introduction of various functional groups.[2]

-

Cross-Coupling Reactions: The C-Cl bonds serve as excellent sites for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex biaryl and other carbon-carbon or carbon-heteroatom bonds.[2]

Core Applications in Industry and Research

The utility of ADCP spans several high-value sectors, driven by its unique chemical structure and reactivity.

Pharmaceutical Synthesis

The primary and most significant application of ADCP is its role as an indispensable intermediate in the synthesis of Roflumilast .[3][4] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][4] ADCP serves as the core building block onto which the rest of the Roflumilast molecule is constructed. The purity of ADCP, often assayed at ≥98.0%, is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4]

Beyond Roflumilast, ADCP and its derivatives are of significant interest in medicinal chemistry for developing novel therapeutic agents with potential antimicrobial, anti-cancer, anti-inflammatory, and antibacterial activities.[1][8][9][14]

Agrochemical Development

In agriculture, ADCP is a valuable precursor for creating next-generation crop protection agents.[1][15] Its chlorinated pyridine scaffold can be functionalized to produce potent and selective herbicides, insecticides, and fungicides that help improve crop yields and promote sustainable farming practices.[1][16] For instance, the structurally related compound fluroxypyr, a widely used herbicide, highlights the utility of this chemical class in agrochemistry.[17]

Materials Science and Research

The compound is also employed in materials science for the synthesis of specialty polymers and coatings where its unique chemical properties can be leveraged.[16] As a versatile reagent, it is widely used in organic chemistry research to synthesize complex molecules and explore new synthetic pathways.[2][16]

Safety, Handling, and Storage

Proper handling and storage of ADCP are essential to ensure laboratory safety and maintain the compound's integrity.

Hazard Profile

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[18][19] It is harmful if swallowed, in contact with skin, or inhaled.[18]

-

Fire Hazards: It is a combustible solid. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[20] Firefighters should wear self-contained breathing apparatus.[18][20]

Recommended Handling and Storage

| Guideline | Procedure | Source(s) |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. | [19][20] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and tight-sealing safety goggles. | [18][19][20] |

| Safe Handling Practices | Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. | [18][19][20] |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage under an inert nitrogen atmosphere. | [3][8][20] |

| Accidental Release | For spills, avoid generating dust. Contain the spill with sand, earth, or other inert material. Collect the material into a suitable, labeled container for disposal according to local regulations. | [19][20] |

Conclusion and Future Outlook

4-Amino-3,5-dichloropyridine has firmly established itself as a high-value intermediate in the chemical industry. Its significance is anchored by its critical role in the synthesis of the blockbuster drug Roflumilast, but its utility extends far beyond this single application. The compound's versatile reactivity makes it a powerful platform for innovation in agrochemicals, materials science, and broader pharmaceutical research. As the demand for specialized and complex molecules grows, the importance of reliable, high-purity building blocks like ADCP will only increase. Future research will likely focus on leveraging its unique structure to develop novel derivatives with tailored biological activities and material properties, further cementing its place as a key enabler of chemical innovation.

References

- Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applic

- In-Depth Technical Guide to the Spectral Data of 4-Amino-3,5-dichloropyridine N-oxide. BenchChem. (URL: )

- An In-depth Technical Guide to the Safety and Handling of 4-Amino-3,5-dichloropyridine N-oxide. BenchChem. (URL: )

- Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. Quick Company. (URL: )

- 4-Amino-3,5-dichloropyridine. PubMed Central (PMC). (URL: )

- The Chemical Significance of 4-Amino-3,5-dichloropyridine in Pharmaceutical Development. (URL: )

- 4-Amino-3,5-dichloropyridineN-oxide SDS, 91872-02-5 Safety D

- Applications of 4-Amino-3,5-dichloropyridine in Chemical Synthesis. (URL: )

- The Critical Role of 4-Amino-3,5-Dichloropyridine in Modern Synthesis. (URL: )

- 4-Amino-3,5-dichloropyridine. Chem-Impex. (URL: )

- 4-Amino-3,5-dichloropyridine. IUCr Journals. (URL: )

- Common side reactions in the synthesis of 4-Amino-3,5-dichloropyridine N-oxide. BenchChem. (URL: )

- 4-Amino-3,5-dichloropyridine.

- Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acet

- 4-AMINO-3,5-DICHLOROPYRIDINE SAFETY D

- 4-Amino-2,5-dichloropyridine. Apollo Scientific. (URL: )

- Unlock Potential: Leveraging 4-Amino-3,5-dichloropyridine in Your Synthesis. (URL: )

- 4-Amino-3,5-dichloropyridine. Biosynth. (URL: )

- 4-Amino-3,5-dichloropyridine. PubChem. (URL: )

- 4-Amino-3,5-dichloropyridine, 97%. Thermo Scientific Chemicals. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Amino-3,5-dichloropyridine | C5H4Cl2N2 | CID 89888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3,5-dichloropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

- 8. 4-Amino-3,5-dichloropyridine | 22889-78-7 | FA16332 [biosynth.com]

- 9. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. iucrdata.iucr.org [iucrdata.iucr.org]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. echemi.com [echemi.com]

The Biological Significance of 4-Amino-3,5-dichloropyridine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activities associated with 4-Amino-3,5-dichloropyridine (ADCP). It is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the versatile properties of this chlorinated pyridine derivative. This document moves beyond a simple cataloging of facts to offer a synthesized understanding of ADCP's role as both a biologically active molecule in its own right and, more significantly, as a pivotal structural scaffold for the development of a diverse range of therapeutic agents and agrochemicals.

Executive Summary: A Molecule of Dichotomous Activity

4-Amino-3,5-dichloropyridine (ADCP) occupies a unique position in medicinal and agricultural chemistry. While possessing inherent, albeit modest, biological activities, its primary significance lies in its function as a highly versatile chemical intermediate. The strategic placement of its amino and chloro groups on the pyridine ring provides reactive handles for extensive chemical modification, enabling the synthesis of complex molecules with potent and specific biological functions. This guide will dissect this dichotomy, first exploring the intrinsic biological profile of ADCP and then delving into its instrumental role in the synthesis of high-value commercial products.

Physicochemical Properties of 4-Amino-3,5-dichloropyridine

A thorough understanding of the physicochemical properties of ADCP is fundamental to its application in synthesis and its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 22889-78-7 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.01 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 158-162 °C | [1] |

| Boiling Point | 250.8 °C | [1] |

| Density | 1.497 g/cm³ | [1] |

| Solubility | Soluble in various organic solvents. | |

| Purity (typical) | ≥98.0% (HPLC) | [1] |

Intrinsic Biological Activity of 4-Amino-3,5-dichloropyridine

While the majority of research focuses on its derivatives, ADCP itself has been reported to exhibit in vitro biological activity, particularly as an antibacterial agent.

Antibacterial Activity

4-Amino-3,5-dichloropyridine has demonstrated in vitro antibacterial activity against a range of Gram-negative bacteria, including Salmonella typhimurium, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. It has also shown activity against Mycobacterium tuberculosis. The proposed mechanism of action involves the inhibition of enzymes essential for the synthesis of fatty acids and cholesterol. Specifically, it is suggested to act as an inhibitor of the enzyme chlorohydrolase and to prevent the activation of chloride ions.

Cytotoxicity

The cytotoxic profile of ADCP is a critical consideration, especially given its use as a precursor for pharmaceuticals. While specific comprehensive public data on the cytotoxicity of ADCP is limited, the presence of the 3,5-dichlorophenyl moiety and the aromatic amine group are features that warrant careful evaluation in toxicological studies.[3] A metabolite of the drug Roflumilast, ADCP, has been studied for its potential to form DNA adducts, though the results of such studies require careful interpretation in the context of overall drug safety.[4]

4-Amino-3,5-dichloropyridine as a Cornerstone for Biologically Active Molecules

The true value of ADCP in the life sciences is realized through its role as a foundational building block for a variety of biologically active compounds.[5][6] Its unique structure allows for selective functionalization, making it an ideal precursor for complex molecules.[5]

Pharmaceutical Applications

ADCP is a key intermediate in the synthesis of several pharmaceutical agents, most notably in the therapeutic area of inflammatory diseases.[2]

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a treatment for chronic obstructive pulmonary disease (COPD).[1] ADCP is a critical component in the synthesis of Roflumilast.[1] The general synthetic pathway involves the amide coupling of 4-Amino-3,5-dichloropyridine with a substituted benzoic acid derivative.

Caption: Synthetic pathway of Roflumilast from ADCP.

Experimental Protocol: Synthesis of Roflumilast from 4-Amino-3,5-dichloropyridine (Illustrative)

This protocol is a generalized representation based on publicly available information and should be adapted and optimized for specific laboratory conditions.

-

Activation of the Benzoic Acid Derivative:

-

Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in a suitable inert solvent (e.g., dichloromethane, toluene).

-

Add a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete, as monitored by a suitable analytical technique (e.g., TLC, IR).

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

-

Amide Coupling Reaction:

-

In a separate reaction vessel, suspend 4-Amino-3,5-dichloropyridine in an appropriate aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

-

Add a strong base (e.g., sodium hydride, potassium tert-butoxide) portion-wise at a reduced temperature to deprotonate the amino group.

-

Dissolve the previously prepared acid chloride in an inert solvent and add it dropwise to the suspension of the deprotonated 4-Amino-3,5-dichloropyridine.

-